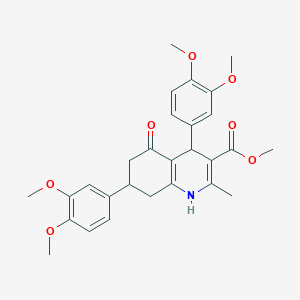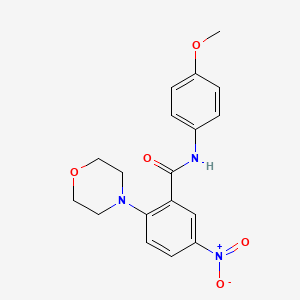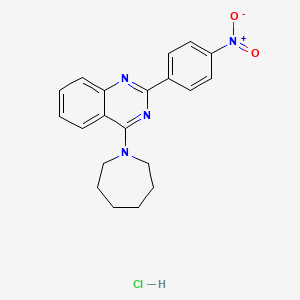
Methyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of hexahydroquinolines, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the Hantzsch reaction, which is a well-known procedure for synthesizing hexahydroquinoline derivatives. The reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of Methyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Hexahydroquinoline Derivatives: Compounds such as 1,4-dihydroquinoline and 1,2,3,4-tetrahydroquinoline share structural similarities with Methyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
Methoxyphenyl Compounds: Compounds like 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid have similar methoxyphenyl groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of both methoxyphenyl and hexahydroquinoline moieties contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
methyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO7/c1-15-25(28(31)36-6)26(17-8-10-22(33-3)24(14-17)35-5)27-19(29-15)11-18(12-20(27)30)16-7-9-21(32-2)23(13-16)34-4/h7-10,13-14,18,26,29H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGKOLFIBKPNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4913536.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4913540.png)
![2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione](/img/structure/B4913548.png)
![2-bromo-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4913559.png)

![2-methyl-2-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B4913584.png)
![N-(1,4-dioxan-2-ylmethyl)-2-[(4-methoxyphenyl)methyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B4913585.png)

![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4913599.png)
![2,3-bis{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B4913609.png)
![3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B4913616.png)
![1-{[(4-nitrophenyl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4913626.png)
![5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide](/img/structure/B4913634.png)
